4-(3-Phenylpropoxy)piperidine hydrochloride
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Description
4-(3-Phenylpropoxy)piperidine hydrochloride, also known as 4-PPH, is a synthetic drug with analgesic and neuroprotective effects. It is a piperidine derivative that has been used in scientific research for its pharmacological properties. 4-PPH has been studied for its potential use in the treatment of neurodegenerative diseases, pain management, and depression.
Scientific Research Applications
1. Neuroprotective Agent
4-(3-Phenylpropoxy)piperidine hydrochloride exhibits properties that make it a promising neuroprotective agent. It acts as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, with a structure activity relation based on ifenprodil, an antihypertensive agent with NMDA antagonist activity. This compound protects cultured hippocampal neurons from glutamate toxicity, showing potential for use in neurological conditions (Chenard et al., 1995).
2. Antidementia Agent
Some derivatives of 4-(3-Phenylpropoxy)piperidine hydrochloride have been investigated for their role as anti-acetylcholinesterase (anti-AChE) agents. These compounds have been found to be potent inhibitors of acetylcholinesterase, suggesting their potential in treating dementia-related disorders (Sugimoto et al., 1990).
3. Opioid Receptor Antagonist
The compound and its related derivatives have been widely investigated as opioid receptor antagonists. This research aims to understand the bioactive conformation of these derivatives, which could provide insights into developing new therapeutic agents targeting opioid receptors (Le Bourdonnec et al., 2006).
4. Treatment of Gastrointestinal Motility Disorders
Alterations in the N-substituent of 4-(3-Phenylpropoxy)piperidine derivatives have led to the discovery of compounds like LY246736, which are potent mu receptor antagonists with high activity following systemic administration. These properties make them suitable for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).
5. Metabolic Activity in Obesity
Certain derivatives of 4-(3-Phenylpropoxy)piperidine hydrochloride have been shown to influence metabolic activity in obese rats, particularly by reducing food intake and weight gain. This suggests potential applications in obesity treatment (Massicot et al., 1985).
properties
IUPAC Name |
4-(3-phenylpropoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13(6-3-1)7-4-12-16-14-8-10-15-11-9-14;/h1-3,5-6,14-15H,4,7-12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUUSYQCITRKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589391 |
Source
|
Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)piperidine hydrochloride | |
CAS RN |
745066-62-0 |
Source
|
Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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